N-(1-cyclopropylethyl)-4-fluoro-2-methylaniline
Description
N-(1-Cyclopropylethyl)-4-fluoro-2-methylaniline is a substituted aniline derivative characterized by a cyclopropylethyl group attached to the nitrogen atom, a fluorine substituent at the para position, and a methyl group at the ortho position of the aromatic ring.
Properties
Molecular Formula |
C12H16FN |
|---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
N-(1-cyclopropylethyl)-4-fluoro-2-methylaniline |
InChI |
InChI=1S/C12H16FN/c1-8-7-11(13)5-6-12(8)14-9(2)10-3-4-10/h5-7,9-10,14H,3-4H2,1-2H3 |
InChI Key |
JFEFCTANUXOBFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(C)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropylethyl)-4-fluoro-2-methylaniline typically involves the introduction of the cyclopropyl group, fluorine atom, and methyl group onto the aniline ring. One common method is the cyclopropanation of an appropriate precursor, followed by fluorination and methylation reactions. The cyclopropanation can be achieved using carbenoid reagents such as iodomethylzinc iodide in the Simmons-Smith reaction . Fluorination can be performed using reagents like N-fluorobenzenesulfonimide (NFSI) under mild conditions . Methylation is often carried out using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the above synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropylethyl)-4-fluoro-2-methylaniline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nucleophiles like amines (R-NH₂), thiols (R-SH)
Major Products Formed
Oxidation: Quinones, oxidized derivatives
Reduction: Amines
Substitution: Substituted anilines
Scientific Research Applications
N-(1-cyclopropylethyl)-4-fluoro-2-methylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-cyclopropylethyl)-4-fluoro-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of N-(1-cyclopropylethyl)-4-fluoro-2-methylaniline and its analogs:
Structural and Electronic Effects
- Substituent Electronic Profiles: The 4-fluoro group in the target compound is electron-withdrawing, reducing aromatic ring reactivity compared to the electron-donating 4-methoxy group in its analog (). Cyclopropylethyl vs.
Physicochemical and Functional Implications
- Halogen Effects: Chlorine in increases molecular weight and lipophilicity compared to fluorine analogs, which may enhance membrane permeability but raise toxicity risks.
Research and Application Insights
- Limitations: Discontinuation of key analogs () underscores the need for novel synthetic strategies to access these derivatives for further study.
Biological Activity
N-(1-cyclopropylethyl)-4-fluoro-2-methylaniline is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a cyclopropyl group attached to an ethyl chain, with a fluorine atom and a methyl group on the aniline ring. The chemical structure can be represented as follows:
Inflammatory Pathways
Research indicates that this compound may modulate the activity of the NLRP3 inflammasome, which plays a crucial role in innate immunity and inflammation. Inhibitors targeting the NLRP3-NEK7 interaction have shown promise in treating various inflammatory diseases, including type 2 diabetes and neurodegenerative disorders .
Anticancer Activity
this compound has also been studied for its potential as a Raf inhibitor, impacting pathways associated with tumor growth and proliferation. This compound may inhibit all isoforms of Raf proteins, which are implicated in several cancer types, including melanoma and colorectal cancer .
Biological Activity Data
Case Studies
-
Inflammation and Metabolic Disorders
A study demonstrated that compounds similar to this compound effectively reduced inflammation markers in models of metabolic syndrome. These findings suggest a potential application in managing conditions like obesity-related inflammation . -
Cancer Treatment Efficacy
Clinical trials involving Raf inhibitors have shown that compounds targeting this pathway can significantly reduce tumor size in patients with advanced melanoma. The specific activity of this compound within this context remains to be fully elucidated but shows promise based on preliminary results . -
Neurodegenerative Disease Models
Research on related compounds indicates a reduction in beta-amyloid peptide production, suggesting that this compound could be beneficial in Alzheimer's disease models by mitigating neurodegeneration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
